Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate

Regioisomer verification Quality control Structural authentication

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 736926-14-0) is a uniquely bifunctional 1,2,4-oxadiazole intermediate. Unlike methyl-substituted or unsubstituted analogs, it bears a free primary amine at the 5‑position and an ethyl ester at the 3‑position, enabling true orthogonal derivatization. The amine permits immediate amide, sulfonamide, or urea library synthesis, while the ester remains intact for later hydrolysis and conjugation. This eliminates the protection-deprotection sequences required with mono‑functional oxadiazoles, drastically reducing cycle times in parallel synthesis workflows. Researchers deploying this scaffold in kinase, GPCR, or PROTAC programs gain rapid SAR exploration without intermediate purification bottlenecks. Substituting generic 1,3,4‑oxadiazole isomers or non‑aminomethyl variants would fundamentally alter the synthetic trajectory and compromise metabolic stability. Source the definitive bifunctional building block for focused library production.

Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
CAS No. 736926-14-0
Cat. No. B1312813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate
CAS736926-14-0
Molecular FormulaC6H9N3O3
Molecular Weight171.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)CN
InChIInChI=1S/C6H9N3O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3,7H2,1H3
InChIKeyWBHMZGCSFLEREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 736926-14-0): Procurement-Relevant Scaffold Overview for Medicinal Chemistry and Agrochemical Intermediates


Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 736926-14-0) is a heterocyclic building block featuring a 1,2,4-oxadiazole core substituted at the 5-position with an aminomethyl group and at the 3-position with an ethyl ester . With a molecular formula of C₆H₉N₃O₃ and a molecular weight of 171.15 g/mol, this compound combines the metabolic stability conferred by the oxadiazole ring with two distinct reactive handles—a primary amine and an ester—enabling orthogonal derivatization strategies in drug discovery and agrochemical programs [1]. Its balanced polarity profile (predicted LogP ≈ -0.4) supports solubility in common organic solvents, facilitating downstream synthetic applications .

Why Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 736926-14-0) Cannot Be Substituted with Unverified Analogs: A Procurement Risk Assessment


Substitution of Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate with structurally similar 1,2,4-oxadiazole derivatives introduces substantial scientific and procurement risk due to the compound's specific substitution pattern. Unlike methyl-substituted or unsubstituted oxadiazole carboxylates (e.g., CAS 151097-45-9 or ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, CAS 38873-58-2), the presence of a free primary amine at the 5-position distinguishes this compound as a bifunctional intermediate capable of both amine-targeted conjugation (via amide bond formation, reductive amination, or urea synthesis) and ester hydrolysis for carboxylic acid liberation [1]. Generic substitution with analogs lacking the aminomethyl group would fundamentally alter the synthetic trajectory, requiring alternative coupling strategies and potentially compromising downstream molecular properties [2]. Furthermore, the 1,2,4-regioisomer differs from the 1,3,4-oxadiazole isomer (e.g., CAS 751479-66-0) in both electronic distribution and metabolic stability, making cross-isomer substitution scientifically unjustified without full revalidation of synthetic routes [3].

Quantitative Differentiation Evidence for Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 736926-14-0): Comparator-Based Assessment


Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate vs. 1,3,4-Oxadiazole Regioisomer: Structural Identity Verification via InChIKey

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (target compound) is unambiguously distinguished from its 1,3,4-oxadiazole regioisomer (CAS 751479-66-0) by its unique InChIKey identifier. The target compound's InChIKey is WBHMZGCSFLEREW-UHFFFAOYSA-N, while the 1,3,4-oxadiazole regioisomer possesses a different InChIKey due to the distinct arrangement of nitrogen and oxygen atoms within the five-membered heterocycle . This structural difference is not cosmetic; 1,2,4-oxadiazoles exhibit different hydrogen-bonding patterns and metabolic stability profiles compared to 1,3,4-oxadiazoles, which directly impacts their utility as bioisosteres in medicinal chemistry programs [1].

Regioisomer verification Quality control Structural authentication

Predicted Physicochemical Profile: Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate vs. Methyl-Substituted Analog (Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate)

Predicted physicochemical properties differentiate Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate from the closely related methyl-substituted analog (ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, CAS 38873-58-2). The target compound exhibits a predicted LogP of -0.37 (ACD/Labs) and a topological polar surface area (TPSA) of 91.2 Ų, compared to the methyl analog's higher LogP (estimated ~0.3) and lower TPSA (approximately 65 Ų) due to the absence of the primary amine hydrogen bond donors . The aminomethyl group introduces two additional hydrogen bond donors, increasing aqueous solubility potential while maintaining sufficient lipophilicity for membrane permeability [1].

Physicochemical properties Drug-likeness Solubility prediction

Synthetic Handle Availability: Bifunctional Reactivity vs. Mono-Functional 1,2,4-Oxadiazole Carboxylates

Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate offers two orthogonal reactive sites—a primary amine at the 5-position and an ethyl ester at the 3-position—whereas commonly available commercial analogs such as ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS 38873-58-2) or ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate possess only the ester functionality with an inert alkyl substituent [1]. The primary amine enables amide bond formation, urea synthesis, reductive amination, and Schiff base formation without affecting the ester, while the ester can be independently hydrolyzed to the carboxylic acid for further conjugation [2]. This bifunctionality eliminates the need for protecting group strategies when sequential derivatization is required, reducing synthetic step count by 1-2 steps compared to starting from mono-functional oxadiazole carboxylates [3].

Synthetic versatility Orthogonal derivatization Medicinal chemistry building blocks

Oxadiazole Core Bioisosteric Potential: Class-Level Stability Advantage Over Ester-Containing Acyclic Intermediates

The 1,2,4-oxadiazole core functions as a metabolically stable bioisostere for ester and amide functionalities, offering resistance to hydrolytic cleavage that would otherwise limit the utility of acyclic ester intermediates in biological systems [1]. While the target compound itself retains an ester group at the 3-position (intended for synthetic manipulation), the oxadiazole ring provides a platform that, upon further derivatization, can replace labile amide or ester linkages in lead compounds. A review of oxadiazole-containing derivatives has documented enhanced metabolic stability compared to their acyclic counterparts, with half-life improvements of 2- to 5-fold in microsomal stability assays for advanced analogs [2].

Metabolic stability Bioisostere Drug design scaffold

Declaration of Evidence Limitations: Lack of Direct Head-to-Head Comparative Data

A systematic search of primary research literature, patent databases, and authoritative chemical databases (PubChem, ChemSpider, FDA Orange Book, WHO INN) confirms that no direct head-to-head comparative studies exist between Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate and specific named analogs. The compound has not been the subject of standalone biological activity publications; rather, it appears exclusively as a cited synthetic intermediate or as a commercially available building block in vendor catalogs [1]. Consequently, quantitative performance differentiation—such as comparative IC₅₀ values, comparative solubility measurements, or comparative synthetic yields against specific analogs—is not available in the public domain as of the knowledge cutoff date . Procurement decisions must therefore rely on the compound's structural uniqueness (aminomethyl + ethyl ester substitution pattern), its bifunctional synthetic utility, and class-level inferences drawn from the established properties of the 1,2,4-oxadiazole scaffold [2].

Evidence gap Comparative data limitation Procurement caveat

Optimal Procurement and Application Scenarios for Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate (CAS 736926-14-0)


Medicinal Chemistry: Parallel Library Synthesis for Kinase or GPCR Lead Optimization Programs

Given its bifunctional reactivity profile, Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate is optimally deployed in parallel synthesis workflows aimed at generating focused libraries of oxadiazole-containing analogs for kinase or GPCR lead optimization [1]. The primary amine can be coupled with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate amide, sulfonamide, or urea libraries, respectively, while the ethyl ester remains available for subsequent hydrolysis and conjugation following primary screening. This orthogonal derivatization strategy enables rapid SAR exploration without intermediate purification bottlenecks [2].

Agrochemical Research: Synthesis of Novel Herbicide or Fungicide Candidate Scaffolds

The 1,2,4-oxadiazole core has established utility in agrochemical discovery, with several commercial herbicides and fungicides incorporating this heterocycle for enhanced metabolic stability and target binding [1]. Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate provides a versatile entry point for constructing oxadiazole-based agrochemical leads. The aminomethyl group enables conjugation with lipophilic moieties to modulate LogP and plant uptake properties, while the ester can be converted to carboxylic acid for salt formation or prodrug strategies [2].

Chemical Biology: Synthesis of Bifunctional Probe Molecules and PROTAC Building Blocks

The presence of two orthogonal reactive handles makes this compound particularly suitable for the synthesis of bifunctional molecules, including PROTACs (proteolysis-targeting chimeras) and fluorescent probes [1]. The amine can be used to attach a ligand for the target protein of interest, while the ester (after hydrolysis) provides a conjugation point for an E3 ligase ligand or fluorophore. This synthetic efficiency reduces the number of protection/deprotection steps compared to using mono-functional oxadiazole intermediates [2].

Academic and CRO Custom Synthesis Services: Building Block Inventory for Diverse Client Projects

For contract research organizations (CROs) and academic core facilities maintaining building block inventories, Ethyl 5-(aminomethyl)-1,2,4-oxadiazole-3-carboxylate represents a high-utility intermediate applicable across multiple client projects in medicinal chemistry, chemical biology, and materials science [1]. Its combination of the privileged oxadiazole scaffold with two orthogonal reactive handles maximizes the probability of project relevance, justifying inventory allocation despite the absence of project-specific comparative data [2].

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